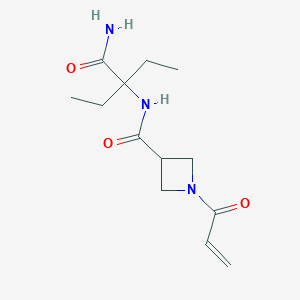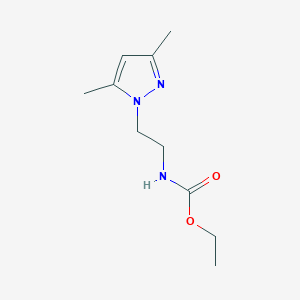
(Z)-N'-Hydroxy-2-methoxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-Hydroxy-2-methoxybenzimidamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-Hydroxy-2-methoxybenzimidamide typically involves the reaction of 2-methoxybenzamide with hydroxylamine. One of the most recent methods developed by Katritzky et al. uses imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the fast preparation of amidoximes with reaction times of 5–15 minutes and yields ranging from 65–81% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient synthetic routes that can be scaled up. The use of microwave irradiation and other advanced techniques can potentially be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-N'-Hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Common oxidizing agents include 2-iodobenzoic acid (IBX) and tetraethylammonium bromide (TEAB) .
Common Reagents and Conditions:
Oxidation: 2-iodobenzoic acid (IBX), tetraethylammonium bromide (TEAB)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including cardiotonic and antiarthritic effects.
Mecanismo De Acción
The mechanism of action of (Z)-N'-Hydroxy-2-methoxybenzimidamide involves its ability to release nitric oxide (NO) upon oxidation. This process can be catalyzed by various hemoproteins, such as cytochrome P450. The released NO can then interact with molecular targets and pathways involved in vasodilation, platelet aggregation, and other physiological processes .
Comparación Con Compuestos Similares
- 2-Methoxybenzamide
- 3-Methoxybenzamidoxime
- 2-Anisamide
Comparison: (Z)-N'-Hydroxy-2-methoxybenzimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Methoxybenzamide, the amidoxime group in this compound allows for additional reactions, such as NO release. Similarly, 3-Methoxybenzamidoxime differs in the position of the methoxy group, which can affect its chemical properties and applications .
Propiedades
Número CAS |
51285-05-3; 771-28-8 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 |
Nombre IUPAC |
N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Clave InChI |
NFAJEYBUPFIZNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NO)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)


![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)

![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)

